molecular formula C11H18Cl2N2O B1441090 Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride CAS No. 1158525-58-6

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride

Cat. No. B1441090
CAS RN: 1158525-58-6
M. Wt: 265.18 g/mol
InChI Key: BYNWUFFYDRBMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride, also known as PTM-THP-A-DHC, is a compound with a wide range of applications in scientific research. It is a structural analog of the neurotransmitter dopamine, and is used in experiments involving dopamine receptors, as well as in studies of other neurotransmitter systems. PTM-THP-A-DHC has been used in studies of the effects of dopamine receptor agonists and antagonists on behavior, as well as in studies of the effects of dopamine on learning and memory. It has also been used in studies of the mechanism of action of drugs that target dopamine receptors.

Scientific Research Applications

Novel PDE9A Inhibitor for Cognitive Disorders

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-yl)-amine dihydrochloride, specifically as PF-04447943, has been identified as a selective brain penetrant PDE9A inhibitor. This compound has shown promise in elevating central cGMP levels in the brain and cerebrospinal fluid of rodents. It exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. Clinical trials have confirmed its tolerability in humans and its potential for testing clinical hypotheses in disease states associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).

Synthesis of Pyridin-2-ylmethyl-substituted Heterocycles

A multi-component tether catalysis one-pot protocol has been developed for the synthesis of pyridin-2-ylmethyl-substituted heterocycles. This method allows for the introduction of the pyridin-2-ylmethyl group into various compounds, leading to the construction of a diverse library of pyridin-2-ylmethyl-substituted heterocycles resembling those found in nature (Li et al., 2019).

Catalyzed Oligomerization and Polymerization of Ethylene

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride derivatives have been used in catalyzing the oligomerization or polymerization of ethylene. The products of these reactions are dependent on the co-catalyst and solvent used, demonstrating the compound's versatility in polymer chemistry (Obuah et al., 2014).

Antioxidant and Acetylcholinesterase Inhibitory Properties

Diverse γ-pyridinyl amine derivatives, including those related to pyridin-3-ylmethyl-(tetrahydro-pyran-4-yl)-amine, have shown good antioxidant activity and moderate acetylcholinesterase inhibitory properties. This highlights their potential in the development of new molecules with dual activity for antioxidant and acetylcholinesterase inhibitory capacities (Vargas Méndez & Kouznetsov, 2015).

Fluorescent Sensor for Inorganic Cations

A novel fluorescent dye based on pyridin-3-ylmethyl-(tetrahydro-pyran-4-yl)-amine has been developed for the fluorescence detection of small inorganic cations. This compound acts as a sensor in highly polar solvents like acetonitrile, showcasing its potential in analytical chemistry (Mac et al., 2010).

properties

IUPAC Name

N-(pyridin-3-ylmethyl)oxan-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-2-10(8-12-5-1)9-13-11-3-6-14-7-4-11;;/h1-2,5,8,11,13H,3-4,6-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNWUFFYDRBMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.